molecular formula C11H14IN3O B14573948 2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 61393-39-3

2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14573948
CAS No.: 61393-39-3
M. Wt: 331.15 g/mol
InChI Key: DTQFVQFJZAKHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound with a unique structure that includes an imidazolium core

Preparation Methods

The synthesis of 2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves a condensation reaction. One common method includes the reaction of 1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets. The hydroxyimino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it a potential candidate for drug development .

Properties

CAS No.

61393-39-3

Molecular Formula

C11H14IN3O

Molecular Weight

331.15 g/mol

IUPAC Name

N-[(1-methyl-3-phenyl-1,2-dihydroimidazol-1-ium-2-yl)methylidene]hydroxylamine;iodide

InChI

InChI=1S/C11H13N3O.HI/c1-13-7-8-14(11(13)9-12-15)10-5-3-2-4-6-10;/h2-9,11,15H,1H3;1H

InChI Key

DTQFVQFJZAKHEK-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1C=NO)C2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.